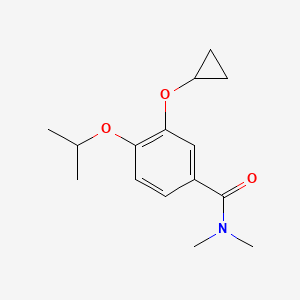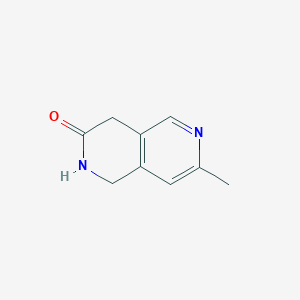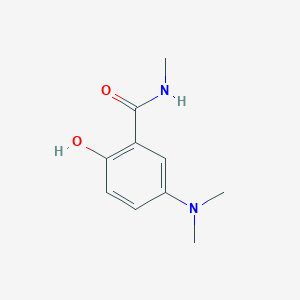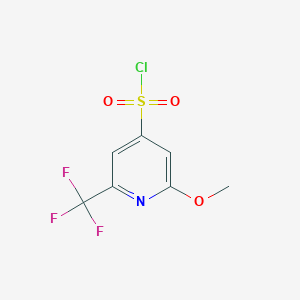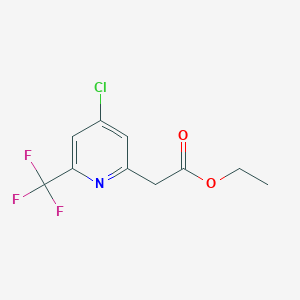
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and an ethyl acetate moiety attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyridine precursor using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate is primarily influenced by its trifluoromethyl and chloro groups. These groups can interact with biological targets, such as enzymes and receptors, through various mechanisms:
Electron-Withdrawing Effects: The trifluoromethyl group can stabilize negative charges on adjacent atoms, affecting the compound’s reactivity and binding affinity.
Hydrophobic Interactions: The trifluoromethyl group can enhance the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.
Steric Effects: The chloro group can introduce steric hindrance, influencing the compound’s binding to its molecular targets.
類似化合物との比較
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-6-acetate can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but has a fluorine atom instead of a chloro group.
4-Chloro-2-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: This compound lacks the ethyl acetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |
InChIキー |
LZSSNMAXHPTZBL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



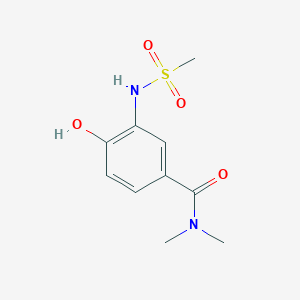
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
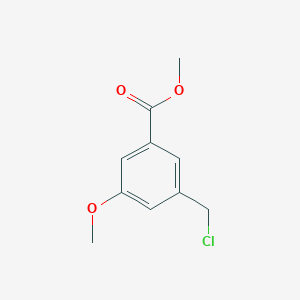
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)


